molecular formula C3H7NO3S B606906 S-Hydroxycysteine CAS No. 73243-12-6

S-Hydroxycysteine

Cat. No. B606906
CAS RN: 73243-12-6
M. Wt: 137.16 g/mol
InChI Key: FXIRVRPOOYSARH-REOHCLBHSA-N
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Description

S-oxy-L-cysteine, also known as cysteine sulfoxide, is a derivative of the amino acid L-cysteine. It is characterized by the presence of an S-oxy substituent on the sulfur atom of the cysteine molecule.

Scientific Research Applications

S-oxy-L-cysteine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: S-oxy-L-cysteine can be synthesized through various methods. One common approach involves the oxidation of L-cysteine using mild oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under controlled conditions to prevent over-oxidation, which can lead to the formation of cysteine sulfinic acid or cysteine sulfonic acid .

Industrial Production Methods: In industrial settings, the production of S-oxy-L-cysteine often involves the use of solid-phase peptide synthesis techniques. This method allows for the systematic modification of cysteine-containing peptides by linking cysteine to a resin and then introducing the S-oxy substituent through specific chemical reactions .

Chemical Reactions Analysis

Types of Reactions: S-oxy-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Cysteine sulfinic acid, cysteine sulfonic acid.

    Reduction Products: L-cysteine.

Mechanism of Action

The mechanism of action of S-oxy-L-cysteine involves its ability to modulate redox reactions within cells. It can act as both an oxidizing and reducing agent, depending on the cellular environment. This dual functionality allows it to participate in various biochemical pathways, including the regulation of oxidative stress and the maintenance of cellular redox balance .

Molecular Targets and Pathways:

Comparison with Similar Compounds

S-oxy-L-cysteine is unique among cysteine derivatives due to its specific S-oxy substituent. Similar compounds include:

Uniqueness: S-oxy-L-cysteine’s ability to act as both an oxidizing and reducing agent sets it apart from other cysteine derivatives. This dual functionality makes it a valuable compound in redox biology and oxidative stress research .

properties

IUPAC Name

(2R)-2-amino-3-hydroxysulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIRVRPOOYSARH-REOHCLBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972677
Record name S-Hydroxycysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5722-80-5, 73243-12-6
Record name Cysteinesulfenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005722805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cysteinesulfenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073243126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Hydroxycysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYSTEINESULFENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8KIA847T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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